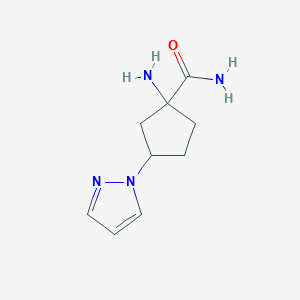
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide is a compound with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol This compound features a pyrazole ring attached to a cyclopentane ring, which is further substituted with an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cycloaddition reactions . The reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and water.
Major Products
The major products formed from these reactions are various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-amino-3-pyrazol-1-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H14N4O/c10-8(14)9(11)3-2-7(6-9)13-5-1-4-12-13/h1,4-5,7H,2-3,6,11H2,(H2,10,14) |
InChI Key |
YCLXHIKVQLMEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=CC=N2)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)
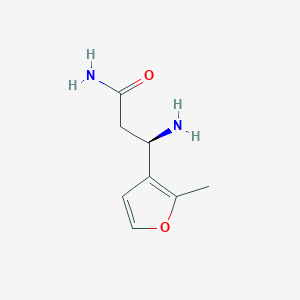
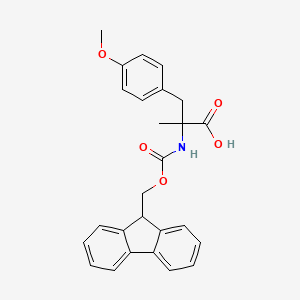
![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
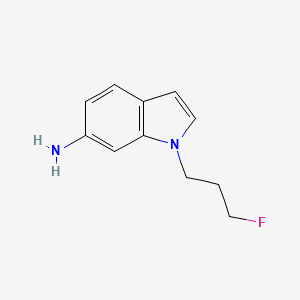
![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
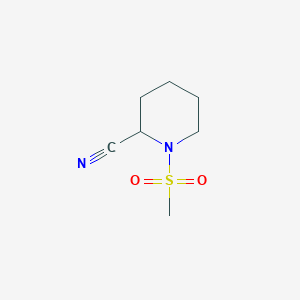
![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
